N-(1-aminopropan-2-yl)-4,4,4-trifluoro-N-methylbutanamide;hydrochloride
Description
N-(1-aminopropan-2-yl)-4,4,4-trifluoro-N-methylbutanamide;hydrochloride is a synthetic compound with a unique chemical structure that includes an aminopropyl group, a trifluoromethyl group, and a butanamide backbone
Properties
IUPAC Name |
N-(1-aminopropan-2-yl)-4,4,4-trifluoro-N-methylbutanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F3N2O.ClH/c1-6(5-12)13(2)7(14)3-4-8(9,10)11;/h6H,3-5,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUIMYNJDDRJEEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)N(C)C(=O)CCC(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-aminopropan-2-yl)-4,4,4-trifluoro-N-methylbutanamide;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a primary amine with a trifluoromethyl ketone, followed by the addition of a methylating agent to introduce the N-methyl group. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and solid catalysts can enhance the efficiency and yield of the synthesis. For example, the use of dimethyl carbonate as a carbamoylating agent in the presence of iron-chrome catalysts has been shown to produce high yields of carbamate derivatives .
Chemical Reactions Analysis
Types of Reactions
N-(1-aminopropan-2-yl)-4,4,4-trifluoro-N-methylbutanamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like toluene or ethyl acetate .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .
Scientific Research Applications
N-(1-aminopropan-2-yl)-4,4,4-trifluoro-N-methylbutanamide;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1-aminopropan-2-yl)-4,4,4-trifluoro-N-methylbutanamide;hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of nucleic acids or proteins, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted amides and carbamates, such as N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .
Uniqueness
What sets N-(1-aminopropan-2-yl)-4,4,4-trifluoro-N-methylbutanamide;hydrochloride apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
